4-CHLORO-N-({6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}METHYL)-N-PHENYLBENZENE-1-SULFONAMIDE
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Overview
Description
4-Chloro-N-({6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl}methyl)-N-phenylbenzene-1-sulfonamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring fused with a phthalazine moiety, a sulfonamide group, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-({6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl}methyl)-N-phenylbenzene-1-sulfonamide typically involves multiple steps:
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Formation of the Triazole Ring: : The triazole ring is synthesized by reacting 4-chloro-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline with thiourea in absolute ethanol under reflux conditions. The mixture is then filtered while hot, and the obtained solid is further treated with sodium hydroxide and hydrochloric acid .
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Coupling with Phthalazine: : The triazole derivative is then coupled with a phthalazine moiety through a nucleophilic substitution reaction. This step involves the use of a suitable base such as potassium carbonate to facilitate the reaction .
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Introduction of the Sulfonamide Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-({6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl}methyl)-N-phenylbenzene-1-sulfonamide undergoes various chemical reactions, including:
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Oxidation: : The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones .
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Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols .
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Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonamide groups, using reagents like sodium azide or amines .
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Sodium azide, primary and secondary amines
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions
Amines and Alcohols: Formed through reduction reactions
Azides and Substituted Amines: Formed through nucleophilic substitution reactions
Scientific Research Applications
4-Chloro-N-({6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl}methyl)-N-phenylbenzene-1-sulfonamide has several scientific research applications:
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Medicinal Chemistry: : The compound has shown potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation . It also exhibits antimicrobial properties, making it a candidate for developing new antibiotics .
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Biological Research: : The compound is used in studying the mechanisms of enzyme inhibition and receptor binding, providing insights into the development of targeted therapies .
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Industrial Applications: : It is used in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of 4-chloro-N-({6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl}methyl)-N-phenylbenzene-1-sulfonamide involves the inhibition of specific enzymes and receptors. The compound binds to the active sites of these enzymes, blocking their activity and preventing the proliferation of cancer cells . It also interferes with the synthesis of bacterial cell walls, leading to the death of microbial cells .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent with a triazole moiety.
Voriconazole: Another antifungal drug with a similar structure.
Trazodone: An antidepressant containing a triazole ring.
Uniqueness
4-Chloro-N-({6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl}methyl)-N-phenylbenzene-1-sulfonamide is unique due to its combined anticancer and antimicrobial properties, which are not commonly found in other triazole derivatives. Its ability to inhibit multiple targets makes it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
4-chloro-N-[(6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methyl]-N-phenylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN5O2S/c1-16-20-9-5-6-10-21(20)23-26-25-22(29(23)27-16)15-28(18-7-3-2-4-8-18)32(30,31)19-13-11-17(24)12-14-19/h2-14H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEAUENRPNSWLGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=NN=C2C3=CC=CC=C13)CN(C4=CC=CC=C4)S(=O)(=O)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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